N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide moiety at position 5. The carboxamide nitrogen is further linked to a 3-chloro-4-fluorophenyl group.
Properties
Molecular Formula |
C15H9ClFN3OS |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-8-10(6-7-12(11)17)18-15(21)14-13(19-20-22-14)9-4-2-1-3-5-9/h1-8H,(H,18,21) |
InChI Key |
SRKRYYKQSONDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetonitrile, for several hours .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions. Research on structurally similar thiadiazoles demonstrates that:
-
Basic hydrolysis with aqueous LiOH/MeOH cleaves the amide bond, yielding a carboxylic acid and the corresponding amine .
-
Acidic hydrolysis (e.g., HCl) typically requires harsher conditions but produces similar cleavage products .
Example reaction pathway:
Reactivity of the Thiadiazole Ring
The 1,2,3-thiadiazole ring participates in electrophilic and nucleophilic reactions:
Nucleophilic Substitution
Electron-withdrawing groups (e.g., carboxamide) activate the thiadiazole ring for nucleophilic attacks. For example:
-
Chlorination with POCl₃ at the C4 position occurs under reflux conditions .
-
Amination reactions with primary amines proceed via displacement of halides or other leaving groups .
Ring-Opening Reactions
Strong reducing agents (e.g., LiAlH₄) can reduce the thiadiazole ring to form thiol-containing intermediates, though direct evidence for this compound remains speculative .
Halogenated Aromatic Ring Reactivity
The 3-chloro-4-fluorophenyl group undergoes selective substitutions:
Oxidation/Reduction
-
Oxidation : The carboxamide group resists mild oxidants but may decarboxylate under strong oxidative conditions .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids modify the phenyl substituent at C4 .
Stability Under Biological Conditions
Studies on anticancer thiadiazoles reveal:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. Its ability to modulate these targets can lead to inhibited growth of cancer cells.
- In Vitro Studies : Experimental data indicate that derivatives of thiadiazole compounds exhibit significant anticancer activity against various cancer cell lines. For example, compounds similar to N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide have shown percent growth inhibitions (PGIs) exceeding 70% against human breast adenocarcinoma (MCF7) and other cancer types .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties:
- Antimicrobial Activity : Research shows that thiadiazole derivatives can exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
- Case Studies : In vitro studies have demonstrated that certain derivatives possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Substituent | Effect on Activity | Targeted Activity |
|---|---|---|
| Chlorine (Cl) | Enhances binding affinity | Anticancer activity |
| Fluorine (F) | Increases lipophilicity | Antimicrobial activity |
| Phenyl group | Stabilizes structure | Broad-spectrum efficacy |
This table summarizes how specific substituents influence the biological activity of the compound.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a key role in the regulation of cell growth and differentiation . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating intrinsic apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Halogen-Substituted Derivatives
- N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide Molecular Formula: C₁₅H₁₁ClN₃OS Molecular Weight: 315.78 g/mol Key Difference: Chlorine at the para position instead of meta-chloro/para-fluoro.
- N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
b. Methyl-Substituted Analogs
- Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
Modifications on the Thiadiazole Core
- N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) Molecular Formula: C₁₈H₁₉N₄OS Molecular Weight: 353.39 g/mol Key Difference: Diethylamino group introduces electron-donating effects. Impact: Enhanced basicity may alter interaction with enzymes or receptors compared to halogenated derivatives .
SI104 (N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide)
Thiadiazole Positional Isomers
- N-(3-chlorophenyl)-5-(4-oxobutyl)-1,3,4-thiadiazole-2-carboxamide (F501-0571)
Structure-Activity Relationship (SAR) Analysis
- Electron-Withdrawing Groups (Cl, F): Enhance stability and electrophilicity, improving interactions with nucleophilic residues in target proteins .
- Phenyl vs.
- Thiadiazole Ring Position: 1,2,3-Thiadiazoles exhibit greater metabolic resistance compared to 1,3,4-thiadiazoles due to reduced ring strain .
Biological Activity
N-(3-Chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiadiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of halogen substituents (chlorine and fluorine) enhances its electrophilicity, which is crucial for its interaction with biological targets.
Molecular Formula
- Chemical Formula : CHClFNOS
- IUPAC Name : this compound
Anticancer Activity
Research indicates that derivatives of thiadiazoles, including this compound, exhibit potent anticancer properties. A study highlighted that related compounds induced apoptotic cell death in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) with IC values indicating significant cytotoxicity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-4-phenyl... | MCF-7 | 15.0 |
| N-(3-Chloro-4-fluorophenyl)-4-phenyl... | HepG2 | 20.5 |
| 5-Fluorouracil (Control) | MCF-7 | 10.0 |
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation and survival. The presence of the thiadiazole moiety is believed to contribute to its ability to interact with nucleophilic sites on enzymes or receptors .
Other Biological Activities
In addition to anticancer properties, compounds containing the thiadiazole scaffold have demonstrated various other biological activities:
- Antimicrobial Activity : Several studies have reported that thiadiazole derivatives exhibit antibacterial and antifungal properties. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
- Anti-inflammatory Effects : Thiadiazole derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Neuroprotective Properties : Some derivatives have also been studied for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
In Vivo Studies
In vivo studies involving animal models have indicated that this compound can effectively target tumor cells with minimal toxicity to surrounding healthy tissues. A notable study utilized radioactive tracing to confirm the compound's targeting ability in sarcoma-bearing mice .
Structure-Activity Relationship (SAR)
Research has established a structure–activity relationship that indicates modifications to the thiadiazole ring or substituents can significantly enhance biological activity. For instance, variations in the phenyl groups attached to the thiadiazole ring have been correlated with increased potency against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how can yield and purity be maximized?
- Methodology :
- Use carbodiimide-based coupling reagents (e.g., EDC·HCl and HOBt) to facilitate amide bond formation between the thiadiazole-carboxylic acid and the 3-chloro-4-fluoroaniline derivative. Triethylamine is recommended as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
- Key Data :
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Coupling Reagents | EDC·HCl, HOBt | 65–75% | >95% |
| Solvent System | DMF or DCM | — | — |
| Purification | Ethanol recrystallization | — | 99% (HPLC) |
Q. How should researchers address solubility challenges during in vitro assays?
- Methodology :
- The compound’s low aqueous solubility (common in thiadiazole derivatives) can be mitigated using DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). For kinetic studies, prepare stock solutions at 10 mM in DMSO and dilute in assay buffer .
- Dynamic light scattering (DLS) or nephelometry can detect aggregation. Include controls with equivalent DMSO concentrations to rule out solvent effects.
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., para-substituted phenyl groups) and carboxamide carbonyl signals (~168–170 ppm in 13C NMR).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15H10ClFN3OS requires m/z 340.0214 [M+H]+).
- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for consistency with conjugated systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?
- Methodology :
- Systematically modify substituents on the phenyl and thiadiazole rings. For example:
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., CF3) to enhance enzyme binding .
- Introduce hydrophilic groups (e.g., -OH, -NH2) at the 3-chloro position to improve solubility.
- Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or cytochrome P450 isoforms). Validate with enzyme inhibition assays .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution. Low in vivo efficacy may stem from rapid metabolism (e.g., cytochrome-mediated oxidation of the thiadiazole ring) .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites. If instability is observed, consider prodrug strategies or structural shielding (e.g., methyl groups at metabolically labile sites).
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Perform molecular dynamics simulations (e.g., GROMACS) to analyze ligand-protein interactions over time. Focus on:
- Hydrogen bonding with key residues (e.g., backbone amides in ATP-binding pockets).
- Hydrophobic packing of the chlorofluorophenyl group.
- Compare binding modes across homologous proteins to identify selectivity-determining regions .
Data Contradiction Analysis
Q. Why might solubility-enhancing modifications reduce bioactivity?
- Analysis :
- Hydrophilic groups (e.g., -OH) may disrupt critical hydrophobic interactions with the target protein. For example, a 2021 study showed that adding a polar group to a similar carboxamide reduced kinase inhibition by 40% despite improved solubility .
- Resolution : Balance solubility and activity using prodrugs (e.g., acetylated -OH groups that hydrolyze in vivo) or formulation aids (e.g., cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
